molecular formula C10F2N4 B14289816 4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile CAS No. 116539-64-1

4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile

Cat. No.: B14289816
CAS No.: 116539-64-1
M. Wt: 214.13 g/mol
InChI Key: UZPJBAJBEBHRAK-UHFFFAOYSA-N
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Description

4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile is an organic compound with the molecular formula C10H2F2N4. It is a derivative of benzene, where four cyano groups (carbonitrile) and two fluorine atoms are substituted on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents can be used to further oxidize the compound, although specific conditions would depend on the desired product.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano groups to amines.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated benzene derivative.

Scientific Research Applications

4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile in chemical reactions involves the interaction of its functional groups with various reagents. The electron-withdrawing cyano groups and the electronegative fluorine atoms influence the reactivity and stability of the compound. These groups can activate or deactivate the benzene ring towards different types of chemical reactions, depending on the nature of the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of fluorine and cyano groups makes it a valuable compound for various applications in materials science and organic synthesis.

Properties

CAS No.

116539-64-1

Molecular Formula

C10F2N4

Molecular Weight

214.13 g/mol

IUPAC Name

4,6-difluorobenzene-1,2,3,5-tetracarbonitrile

InChI

InChI=1S/C10F2N4/c11-9-6(2-14)5(1-13)7(3-15)10(12)8(9)4-16

InChI Key

UZPJBAJBEBHRAK-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1C#N)F)C#N)F)C#N

Origin of Product

United States

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